methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a complex organic compound with a molecular formula of C25H21ClN4O3S. This compound is notable for its unique structure, which includes a benzimidazole moiety, a chlorobenzyl group, and a benzoate ester. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The chlorobenzyl group is then introduced through a nucleophilic substitution reaction.
The next step involves the formation of the sulfanylacetyl hydrazone linkage. This is achieved by reacting the benzimidazole derivative with a suitable thioester and hydrazine hydrate under controlled conditions. Finally, the benzoate ester is formed through esterification with methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using analytical techniques such as HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating parasitic infections and certain types of cancer.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately cell death. The compound may also interact with proteins involved in signal transduction pathways, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the complex benzimidazole and chlorobenzyl groups.
Methyl 4-((E)-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)benzoate: A closely related compound with a thiadiazole ring instead of the benzimidazole moiety.
Uniqueness
Methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is unique due to its combination of a benzimidazole core, a chlorobenzyl group, and a benzoate ester. This unique structure imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound’s synthesis, structural characteristics, and its biological effects based on diverse research findings.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step reaction involving the benzimidazole derivative and various reagents. The structural elucidation is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which confirm the molecular configuration and functional groups present in the compound.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In cell line assays, it has shown the ability to induce apoptosis in various cancer cell types, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic signaling pathways.
Case Study: Anticancer Activity in Breast Cancer Cell Lines
A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (by approximately 70% at a concentration of 50 µM). Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
Insecticidal Activity
The compound has been evaluated for its insecticidal properties, particularly against agricultural pests. Laboratory bioassays have shown that it possesses contact toxicity against several insect species, including aphids and whiteflies. The mode of action is thought to involve neurotoxic effects leading to paralysis and mortality.
Table 2: Insecticidal Activity Against Common Pests
Pest Species | LC50 (µg/mL) |
---|---|
Aphis gossypii | 15 |
Bemisia tabaci | 10 |
Spodoptera frugiperda | 20 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells. Studies suggest that it may inhibit key enzymes involved in metabolic processes or disrupt cellular signaling pathways critical for survival.
Properties
Molecular Formula |
C25H21ClN4O3S |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H21ClN4O3S/c1-33-24(32)19-10-6-17(7-11-19)14-27-29-23(31)16-34-25-28-21-4-2-3-5-22(21)30(25)15-18-8-12-20(26)13-9-18/h2-14H,15-16H2,1H3,(H,29,31)/b27-14+ |
InChI Key |
XNCDCUCBKDPUFW-MZJWZYIUSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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